molecular formula C15H15FN4O B4977443 3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole

3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B4977443
M. Wt: 286.30 g/mol
InChI Key: AOYNJRGBKHTKBG-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a fluorophenyl group, and a methylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group can be attached through alkylation reactions, where the pyrazole ring is alkylated using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., reflux, inert atmosphere).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
  • 3-[(4-Bromophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
  • 3-[(4-Methylphenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole

Uniqueness

3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-20-10-12(9-17-20)4-7-15-18-14(19-21-15)8-11-2-5-13(16)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNJRGBKHTKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC2=NC(=NO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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